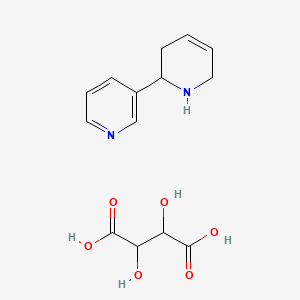

D,L-Anatabine tartrate

Description

Properties

Molecular Formula |

C14H18N2O6 |

|---|---|

Molecular Weight |

310.30 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;3-(1,2,3,6-tetrahydropyridin-2-yl)pyridine |

InChI |

InChI=1S/C10H12N2.C4H6O6/c1-2-7-12-10(5-1)9-4-3-6-11-8-9;5-1(3(7)8)2(6)4(9)10/h1-4,6,8,10,12H,5,7H2;1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

YNIQLVONLDUCKG-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCNC1C2=CN=CC=C2.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic and Analytical Research Methodologies for D,l Anatabine Tartrate

Synthetic Approaches to Anatabine (B1667383) and its Enantiomers

The synthesis of anatabine, a minor alkaloid found in plants of the Solanaceae family, has been a subject of considerable research interest. Methodologies have been developed to produce both the racemic mixture and the individual enantiomers, driven by the need for pure standards for analytical and pharmacological studies.

Racemic Synthesis Pathways (e.g., via Benzylhydrylidene-pyridin-3-ylmethyl-amine Intermediates)

A notable pathway for the racemic synthesis of anatabine involves the use of a key intermediate, benzylhydrylidene-pyridin-3-ylmethyl-amine. This approach begins with the reaction of 3-aminomethylpyridine with benzophenoneimine to form this intermediate. google.com The use of benzophenoneimine is advantageous as it produces ammonia (B1221849) as a byproduct, which escapes the reaction mixture, rather than water. This allows for lower reaction temperatures (around 50°C) compared to methods that require water removal via benzene (B151609) reflux (around 85°C), offering economic and environmental benefits. google.com

The benzylhydrylidene-pyridin-3-ylmethyl-amine intermediate is then treated with a non-nucleophilic base, such as lithium diisopropylamide (LDA), and a dielectrophile like cis-1,4-dichloro-2-butene. google.com This is followed by acidification and subsequent basification to yield racemic anatabine. google.com This synthetic route provides a practical method for producing (±)-anatabine from readily available starting materials. thieme-connect.com

Enantioselective Synthesis Strategies (e.g., Isolation of S- and R-Enantiomers)

The demand for optically pure forms of anatabine has led to the development of enantioselective synthesis strategies. A widely reported method involves a two-step procedure that yields both R-(+)- and S-(-)-enantiomers in good chemical yield and high enantiomeric excess. nih.govnih.govuky.eduresearchgate.net This strategy is based on the initial formation of a chiral ketimine. nih.govnih.govresearchgate.net

The synthesis commences with the condensation of 3-(aminomethyl)pyridine (B1677787) with either 1R, 2R, 5R-(+)- or 1S, 2S, 5S-(-)-2-hydroxy-3-pinanone to form the respective chiral ketimine. nih.govnih.govuky.eduresearchgate.net This is followed by an enantioselective C-alkylation step using an appropriate halogenoalkene species. The final steps involve N-deprotection and a base-catalyzed intramolecular ring closure to yield the chirally pure anatabine enantiomer. nih.govnih.govuky.edu

In addition to de novo synthesis, the separation of racemic mixtures is a common strategy for isolating individual enantiomers. Chiral high-pressure liquid chromatography (HPLC) has been effectively used to isolate the S- and R-enantiomers of anatabine from a synthesized racemic mixture. proquest.comnih.govresearchgate.net

Purity Enhancement and Byproduct Reduction in Synthesis Methodologies

Further purification of the final product can be accomplished through a multi-step extraction and distillation process. After the reaction, anatabine can be extracted from the product mixture using methyl tert-butyl ether (MTBE). The resulting solution is basified to saturation with potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃). The addition of MTBE induces phase separation, with the anatabine partitioning into the organic phase. A subsequent distillation, followed by an acid-base workup, can achieve an anatabine purity of 99%. google.comgoogle.com

Table 1: Comparison of Anatabine Synthesis Methodologies

| Feature | Racemic Synthesis (via Benzophenoneimine) | Enantioselective Synthesis (via Chiral Ketimine) |

|---|---|---|

| Key Intermediate | Benzylhydrylidene-pyridin-3-ylmethyl-amine | Chiral ketimine from 2-hydroxy-3-pinanone |

| Product | (±)-Anatabine | R-(+)- and S-(-)-Anatabine |

| Reported Yield | ~25% | Good overall chemical yield |

| Byproduct Reduction | Benzophenone < 3% | Not specified |

| Final Purity | Up to 99% after purification | Excellent enantiomeric excess |

| Reference | google.com | nih.govnih.govuky.edu |

Analytical Characterization and Purity Assessment in Research Applications

The accurate characterization and purity assessment of D,L-Anatabine tartrate are essential for research applications. A combination of chromatographic and spectroscopic techniques is employed to determine its identity, quantity, and enantiomeric composition.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Chiral High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of anatabine. Reversed-phase HPLC with UV detection is commonly used for the quantitation of anatabine in various samples. For instance, a Phenomenex Luna C18 column can be used with a mobile phase of 0.2% trifluoroacetic acid in water to achieve separation. nih.gov

For the crucial task of separating anatabine's enantiomers, Chiral HPLC is the method of choice. proquest.comnih.govresearchgate.net Various chiral stationary phases (CSPs) have been successfully employed. The CHIRALPAK AGP column has demonstrated the ability to achieve full baseline separation of anatabine enantiomers. nih.gov The LUX Cellulose-2 column is another CSP that provides excellent separation with a resolution value greater than 1.5. nih.gov The separation is typically achieved under isocratic mobile phase conditions, for example, using a mixture of ammonium (B1175870) formate (B1220265) buffer and methanol. nih.gov Ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC/MS/MS) offers a modern, high-sensitivity alternative to traditional HPLC-UV methods for enantiomeric analysis. nih.gov

Table 2: Examples of Chiral HPLC Columns for Anatabine Enantiomer Separation

| Chiral Stationary Phase | Column Example | Separation Performance | Reference |

|---|---|---|---|

| Alpha-1-acid glycoprotein | CHIRALPAK AGP | Full baseline separation | nih.gov |

| Cellulose tris(3,5-dimethylphenylcarbamate) | LUX Cellulose-2 | Resolution > 1.5 | nih.gov |

Spectroscopic Methods (e.g., Liquid Chromatography-Mass Spectrometry, Nuclear Magnetic Resonance)

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for the sensitive and specific detection and quantification of anatabine. nih.govplos.orgnih.gov This technique is widely applied for analyzing anatabine in complex matrices such as urine. nih.govplos.org In selected reaction monitoring (SRM) mode, specific precursor-to-product ion transitions are monitored to ensure high selectivity. For anatabine, a common transition monitored is m/z 161 → 144. nih.gov The limit of quantitation (LOQ) for anatabine using capillary LC-MS/MS can be as low as 0.15 ng/mL in urine. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation and confirmation of anatabine. Both 1D (¹H and ¹³C) and 2D NMR experiments are used to characterize the molecule. nih.gov ¹H NMR spectra of anatabine in solvents like methanol-d₄ (CD₃OD) show characteristic chemical shifts for the protons on the pyridine (B92270) and tetrahydropyridine (B1245486) rings. nih.gov For example, signals corresponding to the aromatic protons typically appear in the downfield region (e.g., ~7.4-8.6 ppm), while the aliphatic protons of the tetrahydropyridine ring appear more upfield. nih.gov 2D NMR techniques, such as ¹H-¹³C HSQC, provide correlation data between protons and their directly attached carbons, aiding in the complete assignment of the molecular structure. nih.gov

Stability Assessment Methodologies for Research Compounds

The stability of a research compound such as this compound is a critical parameter that influences its quality, and by extension, the reliability of scientific research in which it is used. Stability assessment determines how the quality of the compound varies over time under the influence of environmental factors like temperature, humidity, and light. This process is essential for establishing appropriate storage conditions and shelf-life. The methodologies for assessing the stability of research compounds involve a combination of forced degradation studies and the development of specific stability-indicating analytical methods.

Forced degradation, or stress testing, is a fundamental methodology where the compound is subjected to conditions more severe than standard accelerated stability testing. nih.gov The objective is to intentionally degrade the molecule to identify likely degradation products, understand degradation pathways, and demonstrate the specificity of the analytical methods used to monitor stability. nih.gov These studies typically evaluate the compound's stability under various stress conditions.

Key stress conditions in forced degradation studies include:

Hydrolysis: The compound is exposed to acidic and alkaline solutions across a range of pH values to determine its susceptibility to acid/base-catalyzed degradation. nih.gov

Oxidation: The compound is treated with an oxidizing agent, such as hydrogen peroxide, to investigate its potential for oxidative degradation. nih.gov

Thermal Stress: The compound is exposed to high temperatures to assess its thermal stability. rsc.org

Photostability: The compound is exposed to light, often under controlled UV and visible light conditions, to determine its sensitivity to photodegradation. rsc.org

The data generated from these stress tests are crucial for developing a stability-indicating analytical method (SIAM). A SIAM is an analytical procedure capable of accurately and precisely measuring the concentration of the active compound without interference from any potential degradation products, process impurities, or other components in the sample matrix. nih.govmdpi.com

For this compound and related alkaloids, several advanced analytical techniques are employed for stability assessment. High-Performance Liquid Chromatography (HPLC) is a widely used technique due to its high sensitivity and accuracy in separating and quantifying compounds and their degradation products. sepscience.commdpi.com To enhance specificity and aid in the identification of degradants, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (UPLC-MS/MS). google.comnih.govacs.org Other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can also be utilized to monitor stability and characterize degradation products. google.comcoresta.org

Research on anatabine has demonstrated its stability under various storage conditions. A study involving the synthesis of anatabine noted that the compound remains stable and retains its purity for extended periods, potentially up to 36 months or longer, across a wide range of temperatures from -20°C to 28°C. google.comgoogle.com The stability in this research was monitored using methods such as HPLC and LC-MS. google.com

In another study focused on nicotine (B1678760) degradants in oral tobacco products, a validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC–MS/MS) method was used to assess the shelf life of products containing various alkaloids, including anatabine. nih.govacs.org The stability was evaluated over a 12-month period under long-term storage conditions defined by the International Council for Harmonisation (ICH). nih.govacs.org

The findings from these studies provide specific insights into the stability profile of anatabine.

Table 1: Methodologies and Conditions for Anatabine Stability Assessment

Stability Assessment Parameters for Anatabine

| Parameter | Description of Methodology/Condition | Reference |

|---|---|---|

| Storage Temperatures | -20°C to -10°C, -10°C to 0°C, 0°C to 4°C, 2°C to 8°C, 15°C to 25°C, and 25°C to 28°C. | google.comgoogle.com |

| Storage Duration | Evaluated for periods up to 36 months. | google.comgoogle.com |

| Long-Term Stability Study | 12-month study under ICH long-term storage conditions. | nih.govacs.org |

| Analytical Methods | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR), Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). | google.comnih.govacs.org |

Table 2: Research Findings from a 12-Month Stability Study of Nicotine Pouches

Levels of D,L-Anatabine and Other Alkaloids After 12 Months

| Compound | Finding Over 12-Month Stability Period | Reference |

|---|---|---|

| D,L-Anatabine | Not detected or below the limit of quantitation. | nih.govacs.org |

| Anabasine (B190304) | Not detected or below the limit of quantitation. | nih.govacs.org |

| β-nicotyrine | Not detected or below the limit of quantitation. | nih.govacs.org |

| Nornicotine (B190312) | Not detected or below the limit of quantitation. | nih.govacs.org |

| Myosmine (B191914) | Found to be 0.055% of the target nicotine level. | nih.gov |

| Cotinine | Found to be 0.015% of the target nicotine level. | nih.gov |

| Nicotine-N′-oxide | Found to be 1.32% of the target nicotine level. | nih.gov |

The results from the 12-month study indicate a high degree of stability for D,L-Anatabine under the tested conditions, as its concentration did not reach quantifiable levels throughout the duration of the assessment. nih.govacs.org This underscores the importance of employing highly sensitive and specific analytical methods capable of detecting trace amounts of the compound and its potential degradants.

Pharmacological Characterization and Receptor Interaction Studies of D,l Anatabine Tartrate

Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Modulatory Activity

Studies have demonstrated that D,L-anatabine tartrate can stimulate both α4β2 and α7 nAChR subtypes, although with differing potencies. acs.orgnih.gov This dual activity has prompted investigations into its potential as a lead compound for developing treatments for various conditions. mdpi.comresearchgate.net

Agonism at α4β2 nAChRs

D,L-Anatabine acts as an agonist at the α4β2 nicotinic acetylcholine receptor subtype. acs.orgnih.govmedchemexpress.eumedchemexpress.com Its interaction with this receptor has been characterized through various in vitro investigations.

Research has shown that anatabine (B1667383) is a potent agonist at α4β2 nAChRs. medchemexpress.eumedchemexpress.com In studies using human nAChRs expressed in Xenopus oocytes, the S- and R-enantiomers of anatabine were found to be less efficacious than their isoanatabine counterparts. mdpi.comresearchgate.net However, all tested forms of anatabine demonstrated greater potency at human α4β2 nAChRs than S-anabasine. mdpi.com

One study reported an EC₅₀ value of 6.1 ± 1.4 µM for (R,S)-anatabine at human α4β2 nAChRs. caymanchem.comnih.gov Another investigation found that while four tobacco alkaloids, including R-anatabine, potently activated α4β2 receptors, they were weak agonists at α7 nAChRs. acs.org The presence of a double bond in the anatabine structure appears to increase its agonist potency at α4β2 nAChRs compared to S-anabasine. nih.gov

| Compound | Receptor | EC₅₀ (µM) | Source |

|---|---|---|---|

| (R,S)-Anatabine | Human α4β2 nAChR | 6.1 ± 1.4 | caymanchem.comnih.gov |

Radioligand binding assays using [³H]-cytisine displacement have been employed to determine the binding affinity of anatabine for α4β2 nAChRs in rat brain membranes. mdpi.comnih.gov These studies measure the ability of anatabine to compete with the radiolabeled ligand for binding to the receptor.

The binding affinities (Ki) for S-anatabine and R-anatabine were determined to be in the range of 100–250 nM. nih.gov Specifically, the Ki for R-anatabine was found to be half that of S-anatabine, indicating a higher affinity for the R-enantiomer. nih.gov Another study reported an IC₅₀ value of 0.71 ± 0.09 µM for anatabine in displacing a ligand from α4β2 nAChRs. nih.gov

| Compound | Receptor | Ki (nM) | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| S-Anatabine | Rat Brain α4β2 nAChR | ~100-250 | nih.gov | |

| R-Anatabine | Rat Brain α4β2 nAChR | ~100-250 (twice the affinity of S-anatabine) | nih.gov | |

| Anatabine | α4β2 nAChR | 0.71 ± 0.09 | nih.gov |

Agonism at α7 nAChRs

D,L-Anatabine also demonstrates agonist activity at the α7 nicotinic acetylcholine receptor subtype. acs.orgnih.govresearchgate.net This interaction is believed to be linked to some of its observed biological effects. acs.orgresearchgate.net

Studies have shown that both S- and R-anatabine are highly efficacious agonists at α7 nAChRs. mdpi.comresearchgate.net However, compared to its activity at α4β2 receptors, anatabine is considered a weaker agonist at α7 nAChRs. acs.orgnih.gov One study reported an EC₅₀ value of 158.5 ± 11.4 µM for (R,S)-anatabine at human α7 nAChRs. caymanchem.comnih.gov The introduction of a double bond in the molecular structure, as seen in anatabine, tends to decrease its potency at α7 nAChRs when compared to S-anabasine. nih.gov

| Compound | Receptor | EC₅₀ (µM) | Source |

|---|---|---|---|

| (R,S)-Anatabine | Human α7 nAChR | 158.5 ± 11.4 | caymanchem.comnih.gov |

The binding of anatabine to α7 nAChRs has been investigated using [¹²⁵I]-α-bungarotoxin displacement assays in rat brain membranes. mdpi.comnih.gov This toxin is a well-known antagonist that binds with high affinity to this receptor subtype.

In these displacement experiments, S-anatabine showed a Ki of 236 ± 20 nM, while R-anatabine had a Ki of 680 ± 120 nM, indicating that the S-enantiomer has a higher binding affinity for rat brain α7 receptors. mdpi.com

| Compound | Receptor | Ki (nM) | Source |

|---|---|---|---|

| S-Anatabine | Rat Brain α7 nAChR | 236 ± 20 | mdpi.com |

| R-Anatabine | Rat Brain α7 nAChR | 680 ± 120 | mdpi.com |

Activity at Other nAChR Subtypes (e.g., α3β4, α6/α3β2β4)

D,L-Anatabine demonstrates varied activity across different nicotinic acetylcholine receptor (nAChR) subtypes beyond the most commonly studied. Research shows that anatabine acts as an agonist at the human α3β4 and α6/α3β2β3 nAChR subtypes, although it is less potent compared to nicotine (B1678760). nih.govresearchgate.net Functional assays reveal that anatabine's potency at the α3β4 nAChR is relatively weak. nih.gov

Its activity is more pronounced at the α6/α3β2β4 (often reported as α6/α3β2β3) subunit-containing nAChRs, which are notably involved in modulating the release of dopamine (B1211576) in the brain. nih.govcaymanchem.comlabchem.com.my Despite this activity, anatabine consistently shows weaker potency as an agonist for these receptor subtypes when compared directly with nicotine. nih.govresearchgate.net

Functional Activity (EC₅₀) of D,L-Anatabine at Various nAChR Subtypes

| Receptor Subtype | D,L-Anatabine EC₅₀ (µM) | Nicotine EC₅₀ (µM) (for comparison) | Source |

|---|---|---|---|

| α3β4 | 70.6 ± 8.2 | 42.4 ± 2.2 | nih.gov |

| α6/α3β2β3 | 3.6 ± 0.3 | 0.7 ± 0.1 | nih.gov |

| α4β2 | 6.1 ± 1.4 | 1.0 ± 0.2 | nih.gov |

| α7 | 158.5 ± 11.4 | 54.5 ± 10.6 | nih.gov |

Stereoselective Receptor Binding and Efficacy of Anatabine Enantiomers (R- and S-forms)

The stereochemistry of anatabine plays a role in its interaction with nicotinic receptors. Studies comparing the (R)- and (S)-enantiomers of anatabine have identified differences in their binding affinities for α4β2 nAChRs. nih.govdntb.gov.ua

Radioligand binding experiments using rat brain tissue indicated that the binding affinity of (R)-anatabine for α4β2 nAChRs was approximately double that of (S)-anatabine. nih.govdntb.gov.ua However, the study also noted that this difference was not statistically significant. nih.gov In terms of efficacy, research has found that both anatabine enantiomers are agonists at α7 nAChRs. nih.govdntb.gov.ua

Binding Affinities (Kᵢ) of Anatabine Enantiomers at Rat Brain α4β2 nAChRs

| Enantiomer | Binding Affinity Kᵢ (nM) | Source |

|---|---|---|

| (R)-Anatabine | 120 | nih.gov |

| (S)-Anatabine | 240 | nih.gov |

Data from displacement of [³H]-cytisine-specific binding. The reported difference was not statistically significant (P > 0.05). nih.gov

Neurotransmitter System Modulation

Dopamine Release Modulation in Isolated Synaptosomes

D,L-Anatabine has been shown to modulate neurotransmitter systems, primarily by stimulating dopamine release. nih.govdntb.gov.ua In vitro studies using isolated nerve ending preparations (synaptosomes) from the rat striatum have demonstrated that anatabine can effectively induce the release of dopamine. nih.govcaymanchem.com This action is mediated by its agonist activity at nAChRs located on dopaminergic nerve terminals. nih.gov

The potency of anatabine in stimulating dopamine release is significant, though weaker than that of nicotine. nih.gov The primary nAChR subtypes mediating this effect are believed to include α4β2 and α6-containing receptors. nih.govresearchgate.net

Investigations on Norepinephrine (B1679862) Release Modulation

In contrast to its effects on dopamine, D,L-anatabine is a very weak modulator of norepinephrine release. nih.govcaymanchem.com Studies using synaptosomes from the rat hippocampus found that anatabine only prompted a slight increase of approximately 20% in norepinephrine release, and only at higher concentrations. nih.gov Due to high variability and low potency, a reliable half-maximal effective concentration (EC₅₀) could not be determined from these experiments. nih.gov Other data confirms its low efficacy, reporting an EC₅₀ value greater than 100 µM. caymanchem.com This indicates that while nicotine effectively stimulates the release of both dopamine and norepinephrine, anatabine's influence is largely specific to the dopamine system. nih.govdntb.gov.ua

Neurotransmitter Release from Rat Synaptosomes Induced by D,L-Anatabine

| Neurotransmitter | Brain Region | EC₅₀ (µM) | Source |

|---|---|---|---|

| Dopamine | Striatum | 1.76 | nih.govcaymanchem.com |

| Norepinephrine | Hippocampus | > 100 | nih.govcaymanchem.com |

Cellular and Molecular Mechanisms of Action of D,l Anatabine Tartrate

Modulation of Intracellular Signal Transduction Pathways

D,L-Anatabine tartrate exerts its anti-inflammatory effects in part by interfering with critical signaling cascades that regulate the inflammatory process. Specifically, it has been shown to inhibit the activation of STAT3 and NF-κB, two transcription factors that play a central role in orchestrating inflammation. frontiersin.org

Research has demonstrated that this compound can inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). researchgate.netchemfaces.com The phosphorylation of STAT3 is a critical step in its activation, which then allows it to translocate to the nucleus and induce the transcription of various pro-inflammatory genes. chemfaces.com

In both in vitro and in vivo models, anatabine (B1667383) has been observed to reduce STAT3 phosphorylation. researchgate.netchemfaces.com For instance, in a mouse model of Alzheimer's disease, chronic oral treatment with anatabine was found to inhibit the increased STAT3 phosphorylation observed in the brains of transgenic mice. chemfaces.com This inhibition of STAT3 activation is considered a key mechanism through which anatabine mediates its anti-inflammatory activity. frontiersin.orgchemfaces.com Studies have shown that anatabine treatment leads to a concentration-dependent inhibition of phosphorylated STAT3. researchgate.net

This compound has been shown to inhibit the activity of Nuclear Factor-kappa B (NF-κB), a pivotal regulator of the inflammatory response. researchgate.netoup.com NF-κB activation is a key step in the inflammatory cascade, leading to the transcription of numerous pro-inflammatory genes. oup.com Anatabine has been found to block the phosphorylation of NF-κB, which is essential for its activation and subsequent pro-inflammatory functions. oup.com

In vitro studies using human cell lines have shown that anatabine treatment can inhibit the phosphorylation of the p65 subunit of NF-κB. oup.com Furthermore, in a transgenic mouse model of Alzheimer's disease, anatabine was found to reduce the activation of NF-κB in the brain. nih.govnih.gov This inhibition of the NF-κB signaling pathway is a significant contributor to the anti-inflammatory effects of anatabine. nih.govnih.gov

Gene Expression and Protein Regulation Studies

The modulatory effects of this compound on signaling pathways directly translate to changes in the expression of various genes and the regulation of their corresponding proteins. These include a downregulation of pro-inflammatory cytokines and key enzymes involved in inflammation, alongside an upregulation of anti-inflammatory cytokines.

This compound has been demonstrated to suppress the production of several key pro-inflammatory cytokines. In various experimental models, anatabine treatment has led to a significant reduction in the levels of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). chemfaces.comresearchgate.net

In a mouse model challenged with lipopolysaccharide (LPS) to induce a systemic inflammatory response, anatabine administration reduced the plasma, kidney, and spleen levels of IL-1β, IL-6, and TNF-α. chemfaces.com Similarly, in a mouse model of experimental autoimmune encephalomyelitis, anatabine treatment was shown to inhibit the production of these pro-inflammatory cytokines in the serum and spleen. acs.org

| Cytokine | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| IL-1β | LPS-challenged mice | Reduced levels in plasma, kidney, and spleen | chemfaces.com |

| IL-6 | LPS-challenged mice | Reduced levels in plasma, kidney, and spleen | chemfaces.com |

| TNF-α | LPS-challenged mice | Reduced levels in plasma, kidney, and spleen | chemfaces.com |

| IL-1β | EAE mouse model | Significantly prevented production in serum | acs.org |

| IL-6 | EAE mouse model | Significantly prevented production in serum | acs.org |

| TNF-α | EAE mouse model | Reduced levels in spleen | acs.org |

In addition to suppressing pro-inflammatory mediators, this compound has been found to enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov IL-10 plays a crucial role in downregulating inflammatory responses and maintaining immune homeostasis. caymanchem.com

In a study involving mice challenged with LPS, anatabine treatment resulted in a dose-dependent upregulation of IL-10. nih.gov This dual action of suppressing pro-inflammatory cytokines while simultaneously boosting an anti-inflammatory one highlights the comprehensive immunomodulatory potential of anatabine. nih.gov

The regulatory effects of this compound extend to key enzymes implicated in pathological processes, including neuroinflammation.

Beta-secretase 1 (Bace1): Anatabine has been shown to reduce the expression of Bace1, the rate-limiting enzyme for the production of β-amyloid peptide, a hallmark of Alzheimer's disease. d-nb.info In vitro studies with SH-SY5Y human neuroblastoma cells demonstrated that anatabine treatment fully prevents the increase in BACE-1 mRNA levels induced by TNF-α and leads to a dose-dependent inhibition of BACE-1 protein levels. oup.com This effect is believed to be mediated through the inhibition of NF-κB activation. d-nb.info

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): this compound has been found to suppress the expression of both iNOS and COX-2, two enzymes that are universally increased during inflammation. oup.comnih.gov In a transgenic mouse model of Alzheimer's disease, chronic anatabine treatment significantly reduced the mRNA levels of both iNOS and Cox-2 in the brain. nih.gov This effect is linked to its inhibition of the NF-κB and STAT3 pathways, which are known to regulate the transcription of these enzymes. nih.gov In vitro studies using a macrophage cell line also confirmed that anatabine suppressed the production of iNOS and COX-2 in a dose-dependent manner. oup.comnih.gov

| Enzyme | Experimental Model | Observed Effect | Reference |

|---|---|---|---|

| Bace1 | SH-SY5Y cells | Inhibited TNF-α-induced mRNA increase and dose-dependent protein level inhibition | oup.com |

| iNOS | Transgenic mouse model of AD | Significantly reduced mRNA levels in the brain | nih.gov |

| iNOS | Macrophage cell line (in vitro) | Dose-dependent suppression of production | oup.comnih.gov |

| COX-2 | Transgenic mouse model of AD | Significantly reduced mRNA expression in the brain | nih.gov |

| COX-2 | Macrophage cell line (in vitro) | Dose-dependent suppression of production | oup.comnih.gov |

Investigation of Pleiotropic Effects and Interacting Signaling Cascades

This compound demonstrates significant pleiotropic effects, meaning it produces multiple, often seemingly unrelated, biological effects by modulating a variety of signaling pathways. nih.gov This capacity to concurrently interact with several signaling cascades is a key aspect of its molecular mechanism of action. nih.govresearchgate.net Research suggests that these broad regulatory effects stem from its ability to inhibit the expression and activity of central factors involved in numerous pro-inflammatory signaling cascades. nih.gov

Crosstalk between NF-κB, STAT3, and NRF2 Signaling

A substantial body of evidence points to the interconnected modulation of Nuclear Factor-kappa B (NF-κB), Signal Transducer and Activator of Transcription 3 (STAT3), and Nuclear factor-erythroid factor 2-related factor 2 (NRF2) pathways as central to anatabine's activity. acs.orgfrontiersin.orgnih.gov

Anatabine has been consistently shown to inhibit the phosphorylation of both NF-κB and STAT3 in various models, including in vitro cell systems and in vivo studies of neuroinflammation and colitis. acs.orgd-nb.infonih.gov For instance, it blocks the activation of NF-κB and STAT3 induced by agents like lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) in human microglia, neuroblastoma cells, and mononuclear cells. acs.orgd-nb.infonih.gov This dual inhibition is significant, as both transcription factors regulate the expression of a wide array of pro-inflammatory genes, including cytokines like Interleukin-1 (IL-1), Interleukin-6 (IL-6), and TNF-α. nih.gov

The interaction extends to the NRF2 pathway, a key regulator of cellular antioxidant responses. Systems biology approaches have identified anatabine as an NRF2 activator. frontiersin.orgnih.gov Activation of NRF2 is linked to the inhibition of NF-κB signaling. frontiersin.org This crosstalk provides a mechanistic link where anatabine-induced NRF2 activation can attenuate NF-κB signaling, contributing to its anti-inflammatory effects. frontiersin.org The NRF2 pathway can also directly block the transcription of pro-inflammatory genes, including IL-6 and IL-1β, independent of its crosstalk with NF-κB. frontiersin.org

Involvement of Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) and Downstream Cascades

Anatabine's effects are also mediated through its interaction with nicotinic acetylcholine receptors (nAChRs). acs.orgnih.gov It acts as an agonist, particularly for α4β2 and α7 nAChR subtypes. acs.orgnih.govfrontiersin.orgcaymanchem.com The activation of these receptors, especially the α7 nAChR, is known to trigger anti-inflammatory signaling pathways. acs.orgresearchgate.net

Activation of α7 nAChR by anatabine can initiate downstream signaling cascades, including the PI3K-Akt and cAMP-PKA pathways. researchgate.netresearchgate.net Both of these pathways converge on the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3 beta (GSK3β). researchgate.netresearchgate.net The inactivation of GSK3β leads to a reduction in the phosphorylation of tau protein and STAT3, preventing STAT3 from translocating to the nucleus to initiate the transcription of inflammatory cytokines. researchgate.netresearchgate.net Furthermore, inhibited GSK3β fails to phosphorylate the IKK/NEMO complex, which is necessary for the activation of NF-κB. researchgate.netresearchgate.net This demonstrates a clear cascade where nAChR activation by anatabine leads to the suppression of key pro-inflammatory transcription factors.

Modulation of MAPK Signaling

Phosphoproteomic assays have revealed that anatabine treatment results in the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. frontiersin.orgnih.gov This finding adds another layer to the compound's pleiotropic profile, as the MAPK pathway is involved in a wide range of cellular processes, including stress responses, proliferation, and apoptosis. The precise interplay between MAPK activation and the inhibition of NF-κB/STAT3 pathways by anatabine is an area of ongoing investigation. frontiersin.orgnih.gov

Impact on Cytokine and Inflammatory Mediator Production

The culmination of these interacting signaling events is a significant modulation of inflammatory mediators. Anatabine has been shown to reduce the production of multiple pro-inflammatory cytokines while simultaneously increasing anti-inflammatory ones. nih.govacs.org In models of inflammation, anatabine treatment leads to a decrease in the levels of IL-1α, IL-1β, IL-6, TNF-α, and Granulocyte-colony stimulating factor (G-CSF). nih.govnih.gov Concurrently, it upregulates the anti-inflammatory cytokine IL-10. nih.govacs.org This shift in the cytokine balance is a direct functional outcome of its pleiotropic effects on the upstream signaling cascades.

Interactive Data Table: Effect of this compound on Key Signaling Molecules

| Target Molecule/Pathway | Effect Observed | Model System(s) | Reference(s) |

| NF-κB (p65) | Inhibition of phosphorylation/activation | Human cell lines (SH-SY5Y, HEK293, microglia, mononuclear cells); Mouse models (colitis, Alzheimer's, EAE) | nih.govacs.orgd-nb.infokarger.com |

| STAT3 | Inhibition of phosphorylation/activation | Human cell lines (SH-SY5Y, HEK293, microglia, mononuclear cells); Mouse models (colitis, Alzheimer's, EAE) | acs.orgfrontiersin.orgd-nb.infonih.gov |

| NRF2 | Activation/Translocation | Luciferase reporter cell system | frontiersin.orgnih.gov |

| α7 nAChR | Agonist activity | Receptor binding assays; Mouse models | acs.orgnih.govresearchgate.net |

| α4β2 nAChR | Agonist activity | Receptor binding assays; iPSC-derived neurons | acs.orgfrontiersin.orgcaymanchem.com |

| GSK3β | Inhibition via phosphorylation | Inferred from upstream (PI3K-Akt, PKA) and downstream (Tau, STAT3) effects | researchgate.netresearchgate.net |

| MAPK Signaling | Activation | Phosphoproteomic assays | frontiersin.orgnih.gov |

| IL-6 | Decreased expression/production | Mouse models (colitis, LPS-induced inflammation, Alzheimer's) | nih.govd-nb.infonih.gov |

| TNF-α | Decreased expression/production | Mouse models (colitis, LPS-induced inflammation, Alzheimer's) | nih.govd-nb.infonih.gov |

| IL-1β | Decreased expression/production | Human whole blood; Mouse models (LPS-induced inflammation) | d-nb.infonih.gov |

| IL-10 | Increased expression/production | Mouse models (colitis, LPS-induced inflammation) | nih.govacs.org |

| BACE-1 | Reduced mRNA expression | Mouse model of Alzheimer's disease | nih.gov |

| COX-2 | Reduced mRNA expression | Mouse model of Alzheimer's disease | nih.gov |

| iNOS | Reduced mRNA expression | Mouse model of Alzheimer's disease | nih.gov |

Preclinical Investigations in Disease Models Using D,l Anatabine Tartrate

Research in Inflammatory Models

D,L-anatabine tartrate has demonstrated anti-inflammatory effects across a range of in vivo models. acs.org These investigations have been crucial in characterizing the compound's potential for mitigating inflammatory processes.

Acute Inflammatory Response Models

The efficacy of this compound in acute inflammatory settings has been evaluated using well-established models such as carrageenan-induced paw edema and lipopolysaccharide-induced cytokine production.

In the carrageenan-induced paw edema model in rats, subcutaneous injection of carrageenan leads to a time-dependent increase in paw volume, a classic sign of acute inflammation. acs.orgresearchgate.net Pretreatment with this compound resulted in a dose-dependent inhibition of this inflammatory response. acs.orgresearchgate.net The inhibitory effects were observed as early as one hour post-carrageenan administration and continued for up to three hours. researchgate.net

Similarly, in a lipopolysaccharide (LPS)-induced cytokine production model in mice, this compound demonstrated significant anti-inflammatory activity. acs.orgnih.gov Intraperitoneal administration of the compound led to a dose-dependent decrease in the plasma levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). acs.org Notably, the compound was also found to upregulate the anti-inflammatory cytokine interleukin-10 (IL-10). acs.org These findings suggest that this compound not only suppresses pro-inflammatory mediators but also promotes the production of anti-inflammatory ones. acs.org

| Model | Species | Key Findings | Reference |

| Carrageenan-induced Paw Edema | Rat | Dose-dependent inhibition of paw swelling. researchgate.net | researchgate.net |

| Lipopolysaccharide-induced Cytokine Production | Mouse | Reduction of plasma TNF-α and IL-6. acs.org Upregulation of plasma IL-10. acs.org | acs.org |

Autoimmune and Chronic Inflammatory Models

The potential therapeutic applications of this compound have been further explored in several models of autoimmune and chronic inflammatory diseases.

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for multiple sclerosis. plos.orgfiercebiotech.com Studies have shown that orally administered this compound can markedly suppress the neurological deficits associated with EAE in mice. plos.orgnih.gov This includes a significant reduction in the paralysis of hind limbs and a delay in the onset of neurological symptoms. fiercebiotech.com

The beneficial effects of this compound in EAE models are associated with a significant reduction in pro-inflammatory Th1 and Th17 cytokines. plos.orgnih.gov Furthermore, the compound has been shown to suppress the phosphorylation of STAT3 and p65 NFκB in the spleen and brain of EAE mice, key transcription factors that regulate the expression of numerous inflammatory genes. plos.orgnih.gov Histological analysis revealed that this compound treatment also alleviated the infiltration of macrophages/microglia, reduced astrogliosis, and prevented demyelination in the spinal cord of EAE mice. plos.orgnih.gov

| Model | Key Findings | Reference |

| Experimental Autoimmune Encephalomyelitis (EAE) | Suppressed neurological deficits. plos.orgnih.gov Reduced Th1 and Th17 cytokines. plos.orgnih.gov Suppressed STAT3 and p65 NFκB phosphorylation. plos.orgnih.gov Alleviated immune cell infiltration and demyelination. plos.orgnih.gov | plos.orgfiercebiotech.comnih.gov |

In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis mouse model, which mimics ulcerative colitis, oral administration of this compound was found to reduce the clinical symptoms of the disease. nih.govnih.gov This included a reduction in body weight loss, colon weight/length ratio, and the disease activity index. nih.gov

Gene expression analysis indicated that this compound had a restorative effect on the global gene expression profiles altered by DSS. nih.govnih.gov Specifically, it reduced the colonic abundance of pro-inflammatory cytokines such as IL-6, KC, TNF-α, IL-1α, and G-CSF, while simultaneously increasing the levels of the anti-inflammatory cytokine IL-10. nih.gov

| Model | Key Findings | Reference |

| Dextran Sulfate Sodium (DSS) Induced Colitis | Reduced clinical symptoms of colitis. nih.govnih.gov Restorative effect on global gene expression. nih.govnih.gov Decreased pro-inflammatory cytokines (IL-6, KC, TNF-α, IL-1α, G-CSF). nih.gov Increased anti-inflammatory cytokine (IL-10). nih.gov | nih.govnih.gov |

In a mouse model of experimental autoimmune thyroiditis (EAT), this compound demonstrated a significant ability to ameliorate the disease. researchgate.net In mice with moderate disease, the compound reduced both the incidence and severity of thyroiditis. researchgate.net

The administration of this compound led to a reduction in the production of thyroglobulin antibodies. researchgate.net Furthermore, it was found to suppress the macrophage production of inducible nitric oxide synthase and cyclooxygenase 2 in a dose-dependent manner. researchgate.net

| Model | Key Findings | Reference |

| Experimental Autoimmune Thyroiditis (EAT) | Reduced incidence and severity of thyroiditis. researchgate.net Decreased thyroglobulin antibody levels. researchgate.net Suppressed macrophage production of iNOS and COX-2. researchgate.net | researchgate.net |

The effects of this compound on neuroinflammation have been investigated in transgenic mouse models of Alzheimer's disease (AD). nih.govnih.gov Chronic oral treatment with the compound was found to reduce neuroinflammation and pathological Aβ deposits in the brains of these mice. nih.govnih.gov

This compound treatment led to a reduction in the activation of the transcription factors STAT3 and NFκB in the vicinity of Aβ plaques. nih.govnih.gov This, in turn, resulted in the decreased expression of some of their target genes, including Bace1, iNOS, and Cox-2. nih.govnih.gov A significant reduction in microgliosis was also observed in the brains of the treated mice. nih.govnih.gov Beyond the pathological hallmarks, the treatment also alleviated certain behavioral deficits, including hyperactivity, disinhibition, and deficits in social interaction and memory. nih.govnih.gov

| Model | Key Findings | Reference |

| Alzheimer's Disease Transgenic Mouse Model | Reduced neuroinflammation and Aβ deposition. nih.govnih.gov Decreased activation of STAT3 and NFκB. nih.govnih.gov Reduced expression of Bace1, iNOS, and Cox-2. nih.govnih.gov Alleviated behavioral deficits. nih.govnih.gov | nih.govnih.gov |

Neuroinflammation Models (e.g., Alzheimer's Disease Transgenic Mouse Models)

Impact on Microgliosis

This compound has been investigated for its anti-inflammatory properties, particularly its effect on microgliosis, a key component of neuroinflammation in neurodegenerative diseases like Alzheimer's disease (AD). nih.govnih.gov Microglia are the resident immune cells of the brain that become activated in response to pathological triggers, such as amyloid-beta (Aβ) plaques. nih.govfrontiersin.org While initially protective, chronic microglial activation can become detrimental, contributing to neuronal damage through the release of inflammatory factors. nih.govmdpi.com

In a transgenic mouse model of AD (Tg PS1/APPswe), which is characterized by the pathological deposition of Aβ and neuroinflammation, chronic oral treatment with anatabine (B1667383) demonstrated a significant impact on microglial activation. nih.govnih.gov Researchers assessed microgliosis by measuring the burden of Ionized calcium-binding adapter molecule 1 (Iba-1), a protein that is upregulated in activated microglia. nih.gov The study found that Tg PS1/APPswe mice had a significantly higher Iba-1 burden in the cortex and hippocampus compared to wild-type mice, indicating increased microgliosis. nih.gov Treatment with anatabine led to a significant reduction in the Iba-1 burden in the hippocampus of these mice, suggesting a decrease in microglial activation. nih.gov

The mechanism behind this reduction in microgliosis is believed to be linked to anatabine's ability to inhibit key inflammatory signaling pathways. nih.govacs.org Research has shown that anatabine reduces the activation of Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) in the brain. nih.govnih.gov These transcription factors are crucial for orchestrating the inflammatory response in microglia. acs.org By inhibiting their activation, anatabine can suppress the expression of downstream inflammatory genes, thereby reducing neuroinflammation and microgliosis. nih.govacs.org

| Model | Key Marker | Finding | Associated Pathway |

|---|---|---|---|

| Tg PS1/APPswe Mice | Iba-1 (Microglia Marker) | Significant reduction in Iba-1 burden in the hippocampus following chronic anatabine treatment. nih.gov | Inhibition of STAT3 and NF-κB activation. nih.govnih.gov |

Reduction of Amyloid-beta Deposition

In addition to its effects on neuroinflammation, this compound has been shown to reduce the pathological deposition of amyloid-beta (Aβ) peptides, a central hallmark of Alzheimer's disease. nih.govnih.govresearchgate.net The accumulation of Aβ into plaques in the brain is a critical event in the AD pathological cascade. dovepress.comauctoresonline.org

Studies using the Tg PS1/APPswe mouse model of AD have demonstrated that chronic treatment with anatabine leads to a significant reduction in Aβ plaque burden in both the hippocampus and the cortex. nih.govopen.ac.uk This effect is thought to be mediated through multiple mechanisms. One key mechanism is the inhibition of Beta-secretase 1 (BACE1), the primary enzyme responsible for the production of Aβ peptides from the amyloid precursor protein (APP). nih.gov Research has shown that anatabine treatment reduces the expression of BACE1 mRNA in the brains of Tg PS1/APPswe mice. nih.govnih.gov

Furthermore, anatabine's anti-inflammatory actions may indirectly contribute to reduced Aβ deposition. nih.gov By suppressing the activation of NF-κB and STAT3, anatabine reduces the expression of inflammatory molecules like inducible nitric oxide synthase (iNOS). nih.govnih.gov Elevated iNOS levels have been linked to the nitration of Aβ, which can accelerate its aggregation and deposition. nih.gov Therefore, by lowering iNOS, anatabine may also help to decrease the formation of Aβ plaques. nih.gov Anatabine's properties as an agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α7 subtype, may also play a role, as α7 nAChR agonists have been shown to lower Aβ deposition in other preclinical models. nih.gov

| Model | Pathological Feature | Observed Effect of Anatabine | Proposed Mechanism |

|---|---|---|---|

| Tg PS1/APPswe Mice | Aβ Plaque Burden | Significant reduction in both hippocampus and cortex. nih.govopen.ac.uk | Inhibition of BACE1 expression. nih.govnih.gov |

| Tg PS1/APPswe Mice | Aβ Aggregation | Potential reduction in aggregation. nih.gov | Decreased iNOS expression, which may reduce Aβ nitration and subsequent aggregation. nih.gov |

Research in Neurobehavioral Models

Models of Nicotine (B1678760) Self-Administration and Dependence

The potential of this compound as a therapeutic agent for nicotine addiction has been explored in preclinical models of nicotine self-administration. nih.govresearchgate.netuky.edu These studies are critical for evaluating whether a compound can reduce the reinforcing effects of nicotine, a key factor driving tobacco dependence. oup.comoup.com

In studies involving rhesus monkeys trained to self-administer nicotine, anatabine was shown to dose-dependently reduce nicotine intake. nih.govresearchgate.net Importantly, this reduction in nicotine self-administration was observed at doses that did not significantly affect responding for a food reward, suggesting the effect is specific to nicotine's reinforcing properties and not due to a general suppression of behavior. nih.gov Furthermore, anatabine pretreatment was found to decrease the peak of the nicotine dose-effect curve, indicating a reduction in the maximal reinforcing efficacy of nicotine. nih.govresearchgate.net

Similar findings have been reported in rat models of nicotine self-administration. uky.edu Pretreatment with anatabine resulted in a significant, dose-dependent reduction in the number of nicotine infusions self-administered by the rats. uky.edu Crucially, when anatabine itself was made available for self-administration, neither monkeys nor rats showed reliable self-administration, suggesting that anatabine has low abuse liability on its own. nih.govresearchgate.net These findings collectively suggest that anatabine may act as an effective agonist medication for smoking cessation by reducing the rewarding effects of nicotine without having significant reinforcing properties itself. nih.gov

| Animal Model | Experimental Paradigm | Key Finding | Implication |

|---|---|---|---|

| Rhesus Monkeys | Nicotine Self-Administration | Dose-dependently reduced nicotine intake without affecting food-maintained responding. nih.govresearchgate.net | Reduces the reinforcing effects of nicotine. nih.gov |

| Rats | Nicotine Self-Administration | Significantly reduced nicotine self-administration at higher doses. uky.edu | Supports potential as a smoking cessation aid. uky.edu |

| Rhesus Monkeys & Rats | Anatabine Self-Administration | Anatabine was not self-administered above saline levels. nih.govresearchgate.net | Low abuse potential. nih.gov |

Anxiety-like Behavior Models (e.g., Novel Tank Test)

The effects of this compound on anxiety-like behavior have been investigated using various preclinical models, including the novel tank test in zebrafish and the elevated plus maze in mice. nih.govbohrium.comresearchgate.netduke.edu The novel tank test leverages the natural tendency of zebrafish to initially dive to the bottom of a new environment (a stress-induced, anxiety-like response) before gradually exploring the upper regions. bohrium.comnoldus.com

In the zebrafish novel tank test, acute treatment with anatabine was found to suppress this anxiety-driven diving behavior, with treated fish spending less time at the bottom of the tank. bohrium.com This anxiolytic-like effect was observed at higher concentrations. bohrium.com However, another study using a subchronic (5-day) treatment paradigm in zebrafish did not find a significant anxiolytic-like effect for anatabine, suggesting that the duration of treatment may influence its behavioral effects in this model. researchgate.netnih.gov

In mouse models, particularly in wild-type mice, a trend towards reduced anxiety was observed in the elevated plus maze following anatabine treatment. nih.gov Furthermore, data presented at a scientific conference indicated that anatabine reduces anxiety in normal mice after both immediate and long-term chronic administration. biospace.com

| Model | Behavioral Test | Finding |

|---|---|---|

| Zebrafish | Novel Tank Test (Acute) | Suppressed anxiety-driven diving behavior (anxiolytic-like effect). bohrium.com |

| Zebrafish | Novel Tank Test (Subchronic) | Did not share the anxiolytic-like effect seen with nicotine. researchgate.netnih.gov |

| Wild-type Mice | Elevated Plus Maze | A trend for reduced anxiety was observed. nih.gov |

| Normal Mice | Not Specified | Reduces anxiety after immediate and long-term administration. biospace.com |

Models of Hyperactivity and Behavioral Disinhibition

Research using transgenic mouse models of Alzheimer's disease has revealed that this compound can alleviate hyperactivity and behavioral disinhibition. nih.govnih.govresearchgate.net Transgenic mouse models of AD, such as the Tg PS1/APPswe model, often exhibit greater locomotor activity and disinhibition in tests like the elevated plus maze, which is interpreted as a form of hyperactivity and reduced anxiety or risk assessment. nih.govresearchgate.net

In studies examining Tg PS1/APPswe mice, untreated transgenic mice were significantly more hyperactive in the elevated plus maze compared to their wild-type counterparts. nih.gov Chronic oral treatment with anatabine over several months successfully suppressed this hyperactivity and disinhibition. nih.govnih.gov The treated Tg PS1/APPswe mice showed behavioral patterns that were closer to those of the non-transgenic, wild-type mice, indicating a normalization of their activity and inhibitory control. nih.govopen.ac.uk This effect was observed after both shorter (0.5 months) and longer (6.5 months) treatment durations, suggesting a robust therapeutic impact on these specific behavioral deficits. nih.govnih.gov

| Model | Behavioral Test | Behavioral Deficit | Effect of Anatabine |

|---|---|---|---|

| Tg PS1/APPswe Mice | Elevated Plus Maze | Hyperactivity and Disinhibition | Suppressed hyperactivity and disinhibition with chronic treatment. nih.govnih.gov |

Social Interaction and Memory Deficit Models

This compound has shown promise in mitigating social and memory deficits in preclinical models of Alzheimer's disease. nih.govnih.govbiospace.com Social interaction and memory impairments are significant symptoms of AD, and the Tg PS1/APPswe mouse model exhibits profound deficits in these areas. nih.govresearchgate.net

In studies using this transgenic model, chronic treatment with anatabine was found to alleviate both social interaction and social memory deficits. nih.govnih.gov Even when the treatment was initiated after the onset of Alzheimer's-like pathology, it still improved these socio-behavioral impairments. biospace.com This suggests that anatabine may not only prevent but also potentially reverse certain behavioral symptoms associated with the disease. nih.govopen.ac.ukbiospace.com The improvement in cognitive functions, such as social memory, highlights the potential of anatabine as a disease-modifying agent for AD, capable of addressing not just the underlying pathology but also its behavioral consequences. nih.govnih.govresearchgate.net

| Model | Behavioral Deficit | Effect of Anatabine | Implication |

|---|---|---|---|

| Tg PS1/APPswe Mice | Social Interaction Deficits | Alleviated social interaction deficits. nih.govnih.gov | May improve social behavioral symptoms in AD. nih.gov |

| Tg PS1/APPswe Mice | Social Memory Deficits | Alleviated social memory deficits. nih.govbiospace.com | Potential to improve cognitive aspects of AD. nih.govnih.govresearchgate.net |

Research in Metabolic Regulation Models

Preclinical research has explored the potential of this compound in influencing metabolic parameters, particularly in the context of food consumption and body weight management. Studies utilizing animal models have provided initial insights into how this compound may affect these physiological processes.

Modulation of Food Intake

Investigations into the effects of this compound have shown a notable impact on food consumption in various animal models. A study involving male Sprague Dawley rats demonstrated that daily subcutaneous injections of anatabine resulted in a significant reduction in the intake of chow pellets. mdpi.comresearchgate.net Specifically, these rats showed a 20–30% reduction in food intake compared to saline-injected controls. nih.gov The reduction in food intake was observed on all days of the treatment period. nih.gov When compared to the final day of saline injections, cumulative food intake was significantly lower for the anatabine treatment group on days 3 through 6. nih.gov

Research in non-human primates has yielded similar findings. In a study with rhesus monkeys, anatabine was shown to decrease food self-administration. caymanchem.com Another study in rhesus monkeys reported that while anatabine dose-dependently reduced nicotine self-administration, its effect on food-maintained responding was minimal except at the highest tested dose of 3.2 mg/kg, which did cause a significant decrease. apa.org

Conversely, some studies have reported different outcomes. In one 14-day study, food consumption was found to be similar among anatabine-treated groups and vehicle controls. google.com However, the same study noted that male animals treated with certain doses of anatabine appeared to have somewhat higher food consumption, though this was not deemed a treatment-related effect. google.comgoogle.com Another report also stated that food consumption in anatabine treatment groups was similar to that of the control group. epo.org

The ability of anatabine and other minor tobacco alkaloids to reduce food intake is likely mediated by their effects on nicotinic acetylcholine receptors (nAChRs), for which they act as agonists. nih.gov

Table 1: Effect of this compound on Food Intake in Preclinical Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Male Sprague Dawley Rats | Daily injections reduced intake of chow pellets. mdpi.comresearchgate.net Produced a 20-30% reduction in food intake. nih.gov | mdpi.comresearchgate.netnih.gov |

| Rhesus Monkeys | Decreased food self-administration. caymanchem.com Food-maintained responding was significantly decreased only at the highest dose (3.2 mg/kg). apa.org | caymanchem.comapa.org |

Impact on Weight Gain and Adiposity

The modulation of food intake by this compound is accompanied by significant effects on body weight and fat composition in preclinical models. In a study with male Sprague Dawley rats, daily injections of anatabine for one week prevented any additional weight gain, in contrast to saline-injected control animals which continued to gain weight. mdpi.comresearchgate.net

Furthermore, anatabine treatment led to a reduction in body fat. mdpi.comresearchgate.net While saline-treated animals gained body fat over the course of the study, rats receiving anatabine experienced a significant reduction in fat mass after 6 days of administration. mdpi.com This suggests that anatabine not only halted the normal gain in fat mass but actively reduced it. mdpi.com These findings indicate that among several minor tobacco alkaloids tested, anatabine and nornicotine (B190312) had the most pronounced effects on body weight, primarily by causing a loss of body fat which resulted in a pause in weight gain. mdpi.com

In another study, it was noted that the body weight gain for an anatabine treatment group was somewhat lower than that of the vehicle controls, which aligns with the observed metabolic effects. google.comgoogle.com

Table 2: Impact of this compound on Weight and Adiposity in Preclinical Models

| Animal Model | Impact on Weight Gain | Impact on Adiposity | Reference |

|---|---|---|---|

| Male Sprague Dawley Rats | Prevented additional weight gain over a one-week treatment period. mdpi.comresearchgate.net | Significantly reduced fat mass after 6 days of administration; caused a loss of body fat. mdpi.com | mdpi.comresearchgate.net |

Future Research Directions and Translational Perspectives for D,l Anatabine Tartrate

Investigation of Specific Cellular Population Targets

Identifying the specific cell populations that D,L-anatabine tartrate targets is critical to understanding its therapeutic potential. Current research suggests that anatabine (B1667383) has effects on a variety of immune and neural cells.

In the context of neuroinflammation, microglia and astrocytes are key targets. In mouse models of Alzheimer's disease, anatabine treatment has been shown to reduce microgliosis. nih.gov Similarly, in a mouse model of multiple sclerosis, anatabine alleviated the infiltration of macrophages/microglia and astrogliosis in the spinal cord. plos.org In vitro studies using human microglia have also demonstrated anatabine's ability to reduce the expression of pro-inflammatory cytokines induced by lipopolysaccharide (LPS). acs.org

Immune cells in the periphery are also significantly affected by anatabine. In a mouse model of autoimmune thyroiditis, anatabine treatment was associated with a reduction in thyroglobulin antibodies, suggesting an effect on B cells or the cells that regulate their function. oup.com Furthermore, in patients with Hashimoto's thyroiditis, anatabine supplementation led to a significant reduction in circulating thyroglobulin antibody levels. nih.govnih.gov Studies on experimental autoimmune encephalomyelitis in mice revealed that anatabine reduced Th1 and Th17 cytokines, indicating an influence on T helper cell differentiation or function. plos.org

The following table summarizes the observed effects of anatabine on various cell populations:

| Cell Type | Model System | Observed Effect | Reference |

| Microglia | Transgenic mouse model of Alzheimer's disease | Reduction in microgliosis | nih.gov |

| Microglia / Macrophages | Mouse model of experimental autoimmune encephalomyelitis | Alleviation of infiltration | plos.org |

| Astrocytes | Mouse model of experimental autoimmune encephalomyelitis | Alleviation of astrogliosis | plos.org |

| Human Microglia | In vitro | Reduced LPS-induced pro-inflammatory cytokine expression | acs.org |

| B cells / Regulatory cells | Mouse model of autoimmune thyroiditis | Reduced thyroglobulin antibodies | oup.com |

| Human Lymphocytes | Patients with Hashimoto's thyroiditis | Reduced circulating thyroglobulin antibodies | nih.govnih.gov |

| T helper cells (Th1, Th17) | Mouse model of experimental autoimmune encephalomyelitis | Reduced pro-inflammatory cytokine production | plos.org |

| Human Neuronal-like SH-SY5Y cells | In vitro | Inhibition of BACE-1 transcription and reduced BACE-1 protein levels | nih.gov |

| Human Blood Mononuclear Cells | In vitro | Reduced LPS-induced pro-inflammatory gene expression and NF-κB/STAT3 phosphorylation | nih.gov |

Further research is necessary to dissect the direct versus indirect effects of anatabine on these cell populations and to identify other potential cellular targets.

Exploration of Synergistic and Antagonistic Effects Across Different Cell Types

Investigating these interactions will require sophisticated co-culture systems and advanced in vivo models that allow for cell-specific tracking and manipulation. Understanding the synergistic and antagonistic effects of anatabine will be crucial for predicting its efficacy and identifying potential off-target effects in complex diseases.

Development of Novel Analogs and Derivatives for Enhanced Specificity or Efficacy

Building on the understanding of this compound's structure-activity relationships, future research will focus on the design and synthesis of novel analogs and derivatives. The goal is to develop compounds with enhanced specificity for certain molecular targets or improved therapeutic efficacy.

Methods for synthesizing anatabine and its salts, such as tartrate, have been established. google.comgoogle.com These synthetic routes can be adapted to create a library of related compounds. For example, modifications to the pyridine (B92270) or piperidine (B6355638) rings could alter the compound's binding affinity for different nAChR subtypes or its ability to interact with other targets.

A comparative study of anatabine and its isomer, isoanatabine, revealed differences in their efficacy at α4β2 nicotinic acetylcholine (B1216132) receptors, with the isoanatabine enantiomers showing higher efficacy. mdpi.com This highlights how subtle structural changes can significantly impact biological activity. Such findings provide a rationale for the systematic exploration of anatabine's chemical space.

The development of novel analogs could aim to:

Increase potency, allowing for lower effective doses.

Enhance selectivity for specific targets to minimize off-target effects.

Improve pharmacokinetic properties, such as bioavailability and half-life.

Combine the anti-inflammatory properties of anatabine with other therapeutic modalities in a single molecule.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying D,L-Anatabine tartrate in biological matrices?

- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with photodiode array (PDA) detection is widely used, optimized via Quality by Design (QbD) principles. Critical parameters include mobile phase composition (e.g., acetonitrile-phosphate buffer), column type (C18), and flow rate. Validation follows ICH guidelines, assessing linearity (1–50 µg/mL), precision (RSD <2%), and recovery (>95%) .

- Stability Indicators : Include forced degradation studies (acid/base hydrolysis, oxidative stress) to validate method robustness and specificity for this compound against degradation products .

Q. How is the stability of this compound evaluated under physiological conditions?

- Experimental Design : Accelerated stability studies at 40°C/75% RH over 6 months, with periodic sampling. pH-dependent stability is assessed in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids.

- Key Metrics : Degradation kinetics (first-order rate constants), identification of byproducts via LC-MS, and correlation of excipient interactions (e.g., antioxidants) with shelf-life .

Advanced Research Questions

Q. How can Box-Behnken experimental design optimize chromatographic separation of this compound enantiomers?

- Factor Selection : Three critical variables (e.g., column temperature, gradient slope, buffer concentration) are tested at three levels. ANOVA identifies significant factors (p <0.05), and response surface models predict optimal retention time (e.g., 8.2 min) and resolution (>2.0) .

- Robustness Testing : Introduce ±5% variations in factors (e.g., flow rate) to validate method reproducibility under real-world lab conditions .

Q. What are the stereochemical implications of using DL-tartrate vs. L-tartrate in pharmacokinetic studies?

- Metabolic Considerations : DL-tartrate may exhibit non-linear pharmacokinetics due to differential enantiomer absorption (e.g., 20% lower AUC for D-tartrate vs. L-tartrate in rodent models). Chiral HPLC or capillary electrophoresis is required to monitor enantiomer-specific clearance .

- Toxicity Profile : DL-tartrate lacks adequate safety data compared to L-tartrate, which has an ADI of 30 mg/kg. In vitro hepatocyte assays are recommended to assess stereomer-specific cytotoxicity .

Q. What formulation strategies enhance the bioavailability of this compound for neurodegenerative applications?

- Controlled-Release Systems : Microneedle patches (e.g., polyvinyl alcohol/HPMC matrices) achieve >80% transdermal drug release in 24 hours. Solvent casting parameters (centrifugation speed, drying time) significantly influence needle integrity and dissolution kinetics .

- Buccoadhesive Films : Optimize polymer blends (e.g., Carbopol-DMSO) to improve mucosal adhesion (>6 hrs) and permeation flux (e.g., 12 µg/cm²/hr) using central composite design-response surface methodology .

Q. How should in vivo studies be designed to evaluate this compound’s neuroprotective effects in Alzheimer’s models?

- Model Selection : Transgenic mice (e.g., APP/PS1) treated orally with 2 mg/kg/day for 4 weeks. Endpoints include Aβ1-42 reduction (ELISA), synaptic marker (PSD-95) upregulation, and behavioral outcomes (Morris water maze) .

- Control Groups : Include sodium potassium tartrate controls to isolate drug-specific effects from tartrate counterion interference .

Q. How can researchers address data variability in pharmacological studies of this compound?

- Statistical Approaches : Two-way ANOVA with Bonferroni correction for multi-dose comparisons. Use Pearson correlation (r >0.85) to link receptor binding (e.g., nAChR density) to functional outcomes (e.g., marble-burying test) .

- Data Normalization : Account for batch-to-batch variability in drug purity (≥97% by HPLC) and solvent effects (e.g., DMSO vs. ethanol solubility differences) .

Methodological Tables

Table 1. Key Parameters for RP-HPLC Method Validation of this compound

| Parameter | Specification | Reference |

|---|---|---|

| Linearity range | 1–50 µg/mL (R² >0.999) | |

| Intraday precision (RSD) | <1.5% | |

| LOD/LOQ | 0.3 µg/mL / 1.0 µg/mL | |

| Recovery in plasma | 98.2 ± 2.1% |

Table 2. In Vivo Neuroprotective Efficacy of this compound

| Model | Dose (mg/kg/day) | Aβ1-42 Reduction (%) | Reference |

|---|---|---|---|

| APP/PS1 mice | 2 | 40 ± 5 | |

| 3xTg-AD mice | 5 | 55 ± 7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.